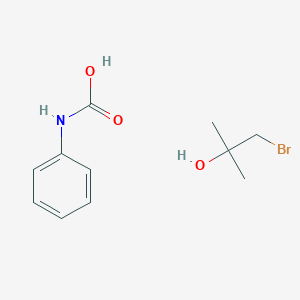
1-Bromo-2-methylpropan-2-ol;phenylcarbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-methylpropan-2-ol;phenylcarbamic acid is an organic compound with the molecular formula C11H16BrNO3 and a molecular weight of 290.154 g/mol . This compound is known for its unique structure, which includes a bromine atom, a methyl group, and a phenylcarbamic acid moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-methylpropan-2-ol can be synthesized through the bromination of 2-methylpropan-2-ol using hydrobromic acid (HBr) or other brominating agents . The reaction typically involves the addition of HBr to 2-methylpropan-2-ol under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of 1-Bromo-2-methylpropan-2-ol;phenylcarbamic acid involves large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-methylpropan-2-ol;phenylcarbamic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Hydrobromic Acid (HBr): Used for bromination reactions.
Potassium Hydroxide (KOH): Used in substitution reactions to replace the bromine atom with a hydroxyl group.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Major Products Formed
Substitution Products: Various alcohols and ethers depending on the nucleophile used.
Oxidation Products: Ketones and aldehydes.
Reduction Products: Alcohols and other reduced compounds.
Scientific Research Applications
1-Bromo-2-methylpropan-2-ol;phenylcarbamic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-methylpropan-2-ol;phenylcarbamic acid involves its interaction with specific molecular targets and pathways. The bromine atom and phenylcarbamic acid moiety play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-methylpropane: Similar in structure but lacks the phenylcarbamic acid moiety.
2-Propanol, 1-bromo-: Another brominated alcohol with different reactivity and applications.
Phenylcarbamic Acid Derivatives: Compounds with similar functional groups but different substituents.
Uniqueness
1-Bromo-2-methylpropan-2-ol;phenylcarbamic acid is unique due to its combination of a brominated alcohol and a phenylcarbamic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
88476-23-7 |
|---|---|
Molecular Formula |
C11H16BrNO3 |
Molecular Weight |
290.15 g/mol |
IUPAC Name |
1-bromo-2-methylpropan-2-ol;phenylcarbamic acid |
InChI |
InChI=1S/C7H7NO2.C4H9BrO/c9-7(10)8-6-4-2-1-3-5-6;1-4(2,6)3-5/h1-5,8H,(H,9,10);6H,3H2,1-2H3 |
InChI Key |
LXEOWJYIZOSGMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CBr)O.C1=CC=C(C=C1)NC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


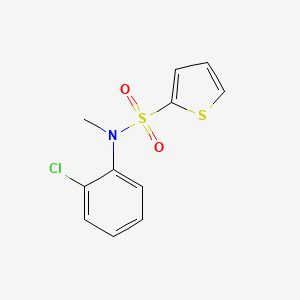
![2-[2-(1,3-Dioxolan-2-yl)ethyl]-2-methylcyclopentane-1,3-dione](/img/structure/B14395094.png)
![2-Bromo-N-(cyclohex-1-en-1-yl)-N-[3-(diethylamino)propyl]benzamide](/img/structure/B14395101.png)
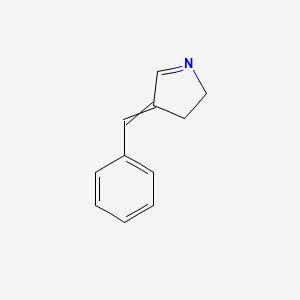
![Ethyl 3,5-dimethyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14395113.png)
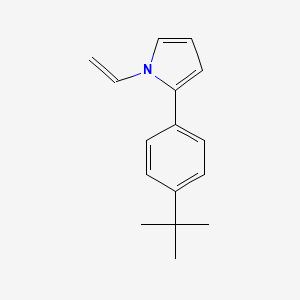
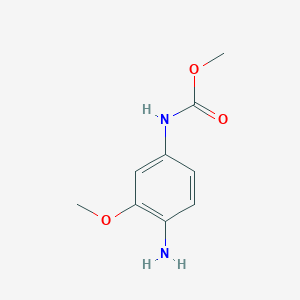

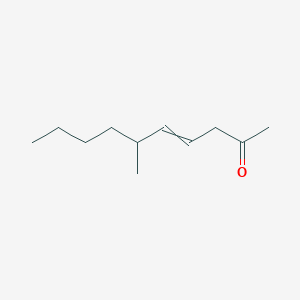
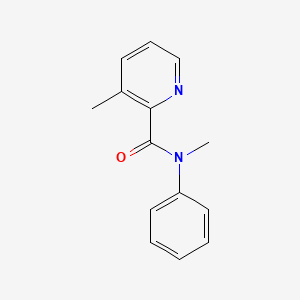
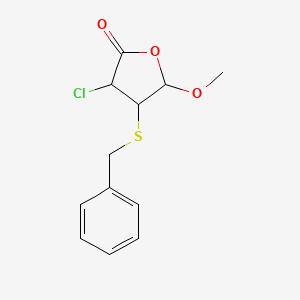
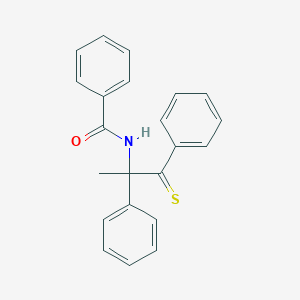
![2-Methyl-6-[3-(4-phenoxyphenoxy)prop-1-yn-1-yl]pyridine](/img/structure/B14395161.png)

